molecular formula C17H25N3O2S B12224695 4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12224695
M. Wt: 335.5 g/mol
InChI Key: ZPKDJQZGOPZFHS-UHFFFAOYSA-N
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Description

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a thiazole ring, a morpholine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the cyclopropyl group. The morpholine and piperidine rings are then incorporated through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Morpholine Derivatives: Compounds such as morphine and its analogs contain the morpholine ring.

    Piperidine Derivatives: Compounds like piperine and risperidone feature the piperidine ring.

Uniqueness

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of these three distinct rings in a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H25N3O2S/c21-17(20-6-2-1-3-7-20)15-11-19(8-9-22-15)10-14-12-23-16(18-14)13-4-5-13/h12-13,15H,1-11H2

InChI Key

ZPKDJQZGOPZFHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4CC4

Origin of Product

United States

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